4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine
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Overview
Description
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a 4-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 4-(4-Methylpyridin-2-yl)phenylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with morpholine under specific conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpyridin-2-yl)phenylamine: This compound is a precursor in the synthesis of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine.
4-(4-Methylpiperazin-1-yl)methylbenzamide: This compound has a similar structure but features a piperazine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and a 4-methylpyridin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-[4-(4-methylpyridin-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C16H18N2O/c1-13-6-7-17-16(12-13)14-2-4-15(5-3-14)18-8-10-19-11-9-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
IYFGFYLSWMJVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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